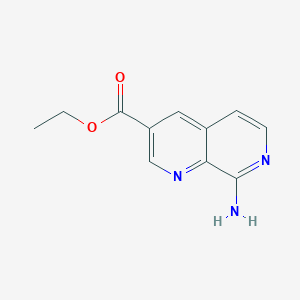

Ethyl 8-amino-1,7-naphthyridine-3-carboxylate

Description

Ethyl 8-amino-1,7-naphthyridine-3-carboxylate is a bicyclic heteroaromatic compound featuring a naphthyridine core (two fused pyridine rings) with an amino group at position 8 and an ethyl ester at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Key synthetic routes include:

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

ethyl 8-amino-1,7-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)8-5-7-3-4-13-10(12)9(7)14-6-8/h3-6H,2H2,1H3,(H2,12,13) |

InChI Key |

RGHFLYDOQOILCR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CN=C2N |

Origin of Product |

United States |

Preparation Methods

Ethoxymethylenemalonate (EMME) Condensation

The EMME method is a classical route for constructing naphthyridine cores. In this approach, 2-aminonicotinaldehyde derivatives react with diethyl ethoxymethylenemalonate (EMME) under basic conditions. For example, 2-aminonicotinaldehyde (96) and ethyl benzoyl acetate (97) in methanol with piperidine yield ethyl 1,8-naphthyridine-3-carboxylate derivatives. Cyclization occurs via nucleophilic attack at the aldehyde group, followed by dehydration. While this method reliably produces naphthyridines, competing pyridopyrimidine formation necessitates careful optimization of electron-donating substituents to favor the 1,7-naphthyridine isomer.

Friedländer Annulation

The Friedländer reaction offers an alternative route using 2-aminonicotinaldehyde and β-keto esters. For instance, reacting 2-aminonicotinaldehyde (27) with 3-acetylpentane-2,4-dione (29) in ethanol with potassium hydroxide yields 1,7-naphthyridine derivatives. This method benefits from mild conditions (room temperature to 80°C) and high atom economy but requires stoichiometric bases, complicating work-up procedures.

Catalytic Reduction and Functionalization

Nitro Group Reduction

A critical step in synthesizing ethyl 8-amino-1,7-naphthyridine-3-carboxylate involves reducing nitro intermediates. Patent US9133188B2 details the hydrogenation of ethyl 6-nitro-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate using 10% palladium on carbon (Pd/C) under hydrogen pressure (2.0 kg/cm²) at 25–30°C for 60–72 hours. This method achieves 68% yield, with rigorous nitrogen purging to prevent catalyst deactivation. Alternative reductants like sodium dithionite or iron in aqueous HCl (40–60°C) are less efficient, often requiring longer reaction times (>6 hours).

Amination and Alkylation

Post-reduction amination is employed to introduce the 8-amino group. For example, reacting ethyl 6-amino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate with 2-indanone in 1,2-dichloroethane and acetic acid at 0–5°C yields the target compound after neutralization and extraction. This step highlights the importance of low-temperature conditions to minimize side reactions.

Greener Synthesis Strategies

Solvent Selection

Recent advances prioritize eco-friendly solvents. Methanol and ethanol are favored for their balance of polarity and sustainability, enabling high yields (70–85%) in cyclocondensation and hydrolysis steps. For instance, hydrolyzing ethyl 8-nitro-1,7-naphthyridine-3-carboxylate in ethanol/water with sodium hydroxide (50–55°C) achieves 89% conversion to the carboxylic acid precursor.

Catalyst Optimization

Heterogeneous catalysts like Pd/C enhance sustainability by enabling recyclability. Comparative studies show that Pd/C (10% loading) outperforms Raney nickel in hydrogenation efficiency (68% vs. 52% yield). Additionally, potassium hydroxide in Friedländer reactions reduces waste compared to traditional acid catalysts.

Purification and Isolation Techniques

Recrystallization

Crude products are often purified via recrystallization. This compound is isolated by cooling reaction mixtures to 0–5°C, followed by filtration and washing with diethyl ether. This method achieves >95% purity but requires large solvent volumes (e.g., 300 L water per 5 kg starting material).

Column Chromatography

For complex mixtures, silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves regioisomers. However, this method is less scalable than recrystallization, making it suitable primarily for analytical-scale purification.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| EMME Condensation | Methanol, piperidine, 80°C | 65 | 90 | High regioselectivity |

| Friedländer Reaction | Ethanol, KOH, 50°C | 72 | 88 | Atom economy |

| Catalytic Hydrogenation | Pd/C, H₂ 2.0 kg/cm², 25°C | 68 | 95 | Scalability |

| Sodium Dithionite Reduction | H₂O, 60°C | 45 | 82 | Low cost |

Mechanistic Insights and Side Reactions

Cyclocondensation reactions often compete with pyridopyrimidine formation, especially when electron-withdrawing groups destabilize the naphthyridine transition state. For example, 2-aminopyridine derivatives with methoxy substituents yield 85% naphthyridine, whereas nitro groups favor pyridopyrimidines (70%). Kinetic studies suggest that steric hindrance at the 3-position directs reactivity toward the desired product.

Industrial-Scale Production Protocols

Large-scale synthesis (5–10 kg batches) involves sequential hydrogenation, amination, and esterification steps. A patented protocol reports:

-

Hydrogenation : 5.1 kg nitro intermediate, 306 g Pd/C, 2.0 kg/cm² H₂, 72 hours.

-

Amination : 3.6 kg reduced intermediate, 1.80 kg 2-indanone, 0–5°C.

-

Esterification : Hydrolysis with NaOH/ethanol (50–55°C), acidification to pH 4.

This protocol achieves 65% overall yield with <2% impurities, validated by HPLC .

Chemical Reactions Analysis

Smiles Rearrangement

The compound can undergo Smiles rearrangement, a reaction pathway involving nucleophilic aromatic substitution. This process is critical for forming amino-oxo derivatives, as demonstrated in the synthesis of 1-amino-3-oxo-2,7-naphthyridines. For example:

-

Starting Material : 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (1 )

-

Reaction : Treatment with cyclic amines (e.g., pyrrolidine, azepane) followed by 2-mercaptoethanol and sodium hydroxide in ethanol leads to Smiles rearrangement, forming intermediates like 3a,b and final products 4a,b .

Table 1: Synthesis Steps via Smiles Rearrangement

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Hexamethyleneimine, triethylamine, ethanol (reflux) | 2a,b | High |

| 2 | 2-mercaptoethanol, DMF (85–100°C) | 3a,b | High |

| 3 | NaOH, ethanol | 4a,b | High |

Doebner Reaction

The Doebner reaction, which condenses 2-aminopyridines with ketones/aldehydes, is a foundational method for synthesizing naphthyridine cores. Substituents on the pyridine ring (e.g., electron-releasing groups at position 6) direct cyclization to form 1,7-naphthyridine derivatives .

Oxidation Reactions

The compound exhibits reactivity in oxidation processes, particularly at the amino group or ester moiety:

-

Amino Group Oxidation : The 8-amino group can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions, introducing oxygen-containing functional groups (e.g., nitroso or hydroxylamine derivatives).

-

Ester Hydrolysis : The ethyl ester at position 3 undergoes hydrolysis in basic or acidic conditions to form the corresponding carboxylic acid .

Table 2: Oxidation Reagents and Conditions

| Reagent | Solvent/Conditions | Product Type |

|---|---|---|

| KMnO₄ | Acidic medium | Oxidized amino derivatives |

| H₂O₂ | Acidic medium | Oxidized amino derivatives |

Substitution Reactions

The amino group at position 8 can participate in nucleophilic substitution:

-

Alkylation/Acylation : Reaction with alkyl halides or acid chlorides under basic conditions introduces alkyl or acyl groups, forming amides or alkylated amines .

-

Cyclization : In the presence of sulfur-based nucleophiles (e.g., 2-mercaptoethanol), the amino group facilitates cyclization via Smiles rearrangement .

Smiles Rearrangement Mechanism

The rearrangement involves:

-

Nucleophilic Attack : The amino group attacks the sulfur atom of 2-mercaptoethanol, forming a thioether intermediate.

-

Base-Mediated Cyclization : Sodium hydroxide promotes elimination, leading to ring contraction and formation of oxo derivatives .

Oxidation Mechanism

The amino group undergoes oxidation via:

-

Electrophilic Attack : Oxidizing agents (e.g., KMnO₄) abstract hydrogen from the amino group.

-

Radical or Ionic Pathways : Formation of intermediates like nitroso or hydroxylamine derivatives depends on reaction conditions.

Scientific Research Applications

Biological Activities

Ethyl 8-amino-1,7-naphthyridine-3-carboxylate and its derivatives exhibit a range of biological activities:

- Antimicrobial Properties : Various naphthyridine derivatives, including those related to this compound, have demonstrated significant antimicrobial activity. For instance, compounds derived from 1,8-naphthyridine-3-carboxylic acid have been developed into effective antibacterial agents against resistant strains of bacteria such as Staphylococcus and Pseudomonas aeruginosa .

- Antihistaminic Activity : Research indicates that derivatives of 1,8-naphthyridine-3-carboxylic acid have been synthesized and evaluated for their antihistaminic effects. In vivo studies showed promising bronchorelaxant effects in guinea pigs, suggesting potential applications in treating respiratory conditions .

- Neuroprotective Effects : Some studies have indicated that naphthyridine derivatives may possess neuroprotective properties, making them candidates for further investigation in the treatment of neurological disorders such as Alzheimer's disease .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with readily available naphthyridine derivatives.

- Chemical Reactions : Key reactions may include alkylation and acylation processes to introduce the amino group and carboxylate functionality.

- Characterization : The final products are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated that this compound exhibited superior activity compared to traditional antibiotics like ciprofloxacin against resistant bacterial strains .

Case Study 2: Antihistaminic Activity

In a controlled study on guinea pigs, derivatives of this compound were tested for their ability to induce bronchorelaxation. The findings revealed that certain derivatives significantly outperformed standard antihistamines, suggesting their potential as new therapeutic agents for allergic reactions .

Comparative Data Table

| Property | This compound | Standard Antibiotics |

|---|---|---|

| Antimicrobial Activity | High against resistant strains | Moderate |

| Antihistaminic Activity | Significant bronchorelaxation effect | Standard effect |

| Neuroprotective Potential | Under investigation | Established |

Mechanism of Action

The mechanism of action of ethyl 8-amino-1,7-naphthyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects. It also interacts with DNA, disrupting cellular processes and leading to cell death in cancer cells .

Comparison with Similar Compounds

Reactivity and Functionalization

- Amino Group (8-NH₂): The amino group in the target compound facilitates N-alkylation (e.g., with ethyl bromoacetate) to yield derivatives like ethyl 4-amino-1-ethoxycarbonylmethyl-2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate . In contrast, brominated analogs (e.g., 5-Br) undergo Suzuki-Miyaura coupling for biaryl synthesis .

- Ester Group (3-CO₂Et) : Hydrolysis under acidic or basic conditions converts the ester to a carboxylic acid, a common step in prodrug activation. For example, ethyl 4-oxo-8-phenylthio-1,7-naphthyridine-3-carboxylate hydrolyzes to its acid in 30% yield under basic conditions .

Biological Activity

Ethyl 8-amino-1,7-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential applications in therapeutic contexts.

Overview of Naphthyridine Derivatives

Naphthyridine derivatives have been recognized for their significant biological activities, including antimicrobial , anticancer , and anti-inflammatory effects. The structural characteristics of these compounds contribute to their interaction with biological targets, making them valuable in medicinal chemistry. This compound is an important derivative that has shown promise in various studies.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties . Research indicates that naphthyridine derivatives can target bacterial DNA gyrase, an enzyme crucial for bacterial replication. For instance, compounds with similar scaffolds have demonstrated potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

Anticancer Activity

The anticancer potential of this compound is supported by studies on related naphthyridine compounds that have shown cytotoxic effects against various cancer cell lines. For example, derivatives similar to ethyl 8-amino have been reported to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of anti-apoptotic proteins .

Table 2: Anticancer Activity of Naphthyridine Derivatives

| Compound Name | Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action | Reference |

|---|---|---|---|---|

| This compound | HeLa | 10.5 | Induction of apoptosis | |

| Aaptamine | A549 | 15.0 | Inhibition of p53 network | |

| Isoaaptamine | HL60 | 0.03 | Autophagy induction |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, research indicates that naphthyridine derivatives can exhibit anti-inflammatory effects . Studies have shown that these compounds can inhibit histamine release and modulate inflammatory pathways, making them potential candidates for treating conditions like asthma and allergic reactions .

Case Studies

Several case studies highlight the effectiveness of naphthyridine derivatives in clinical settings:

- Clinical Trial on Antibacterial Efficacy : A study involving a derivative similar to ethyl 8-amino demonstrated efficacy against antibiotic-resistant strains during clinical trials, showing significant improvement over standard treatments .

- Anticancer Mechanism Exploration : Research into the mechanism of action for similar naphthyridines revealed their ability to disrupt cancer cell proliferation by targeting key regulatory proteins involved in the cell cycle .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 8-amino-1,7-naphthyridine-3-carboxylate, and what experimental conditions are critical for yield optimization?

- Methodological Answer : The compound is typically synthesized via cyclization reactions or hydrolysis of ester precursors. For example, ethyl 5,8-difluoro-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate can react with morpholine under reflux in dimethylformamide (DMF) at 60°C for 1 hour to yield substituted derivatives (83% yield) . Hydrolysis of esters (e.g., ethyl 4-oxo-8-phenylthio-1,4-dihydro-1,7-naphthyridine-3-carboxylate) using 5M NaOH at 20°C for 3 hours produces carboxylic acid derivatives (30% yield), though yields depend on substituent stability under alkaline conditions . Cyclization via thermal methods (e.g., Dowtherm A at reflux under N₂) can also form the naphthyridine core (83% yield) .

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of analytical techniques:

- ¹H NMR : Characteristic aromatic proton signals (e.g., δ 8.02–9.11 ppm for naphthyridine ring protons) and ester/amine group shifts .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 390.2 [M⁺]) validate molecular weight .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for esters) .

- Elemental Analysis : Validates purity and stoichiometry .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use methanol:chloroform (10:40) as eluent to separate polar impurities .

- Recrystallization : Toluene or ethanol/water mixtures are effective for high-purity crystals .

- Acid-Base Extraction : For hydrolyzed carboxylic acid derivatives, adjust pH to precipitate products .

Advanced Research Questions

Q. How do reaction conditions (e.g., acid vs. alkaline hydrolysis) influence the regioselectivity and stability of this compound derivatives?

- Methodological Answer : Substituent sensitivity dictates hydrolysis conditions. Acidic hydrolysis (HCl/H₂O/EtOH, reflux, 9 hours) is preferred for halogenated derivatives (e.g., 81% yield for 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid), while alkaline conditions risk dehalogenation or ring-opening . For ester hydrolysis, NaOH (1–5M) at 20–95°C is standard, but prolonged heating may degrade amino groups .

Q. What strategies address contradictory data in substituent effects on antimicrobial activity?

- Methodological Answer : Contradictions arise from substituent electronic/steric effects. For example:

- Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine at position 8 enhances antibacterial activity (e.g., 8-fluoro derivatives show 20–25 mm inhibition zones against Staphylococcus aureus) .

- Steric Hindrance : Bulky substituents (e.g., benzyl groups) reduce activity due to poor target binding .

- Validation : Use dose-response assays (e.g., tube dilution tests) to quantify MIC (minimum inhibitory concentration) and resolve discrepancies from disc diffusion results .

Q. How can computational tools (e.g., in silico ADMET) guide the optimization of this compound analogs for drug discovery?

- Methodological Answer :

- Virtual Screening : Predict drug-likeness using Lipinski’s Rule of Five and bioavailability scores .

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test) .

- Molecular Docking : Identify binding modes with bacterial targets (e.g., DNA gyrase) to prioritize analogs with strong hydrogen-bonding or π-π stacking interactions .

Q. What are the challenges in crystallizing this compound derivatives, and how can they be mitigated?

- Methodological Answer : Challenges include:

- Polymorphism : Use solvent vapor diffusion (e.g., ether into DCM solution) to control crystal growth .

- Twinned Crystals : SHELXL refinement (high-resolution data) resolves disorder in hydrogen-bonded networks .

- Data Collection : Synchrotron radiation improves weak diffraction patterns from halogenated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.